2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline
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Overview
Description
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an aniline moiety via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline typically involves the coupling of an appropriate boronic acid or ester with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the aniline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.
Catecholborane: A boron-containing compound used in hydroboration reactions.
Uniqueness
2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline is unique due to its combination of a boron-containing dioxaborolane ring and an aniline moiety. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C14H20BNO2 |
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Molecular Weight |
245.13 g/mol |
IUPAC Name |
2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,16H2,1-4H3/b10-9+ |
InChI Key |
GAUAWNZRRUJYJW-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2N |
Origin of Product |
United States |
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